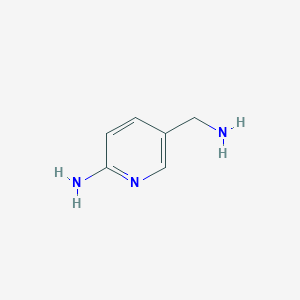

5-(Aminomethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBVTMQLXNCAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578126 | |

| Record name | 5-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156973-09-0 | |

| Record name | 5-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine (CAS No. 156973-09-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Aminomethyl)pyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, though currently underexplored, biological significance. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates information on closely related aminopyridine analogs to provide a broader context for its potential applications and characteristics. All quantitative data is presented in structured tables, and a detailed experimental protocol for a plausible synthesis is provided.

Chemical and Physical Properties

5-(Aminomethyl)pyridin-2-amine, with the CAS number 156973-09-0, is a substituted pyridine with both a primary amine and an aminomethyl group.[1] Its fundamental properties are summarized in the table below. It is important to note that some of the physical properties listed are predicted values from chemical databases due to a lack of experimentally determined data in published literature.

| Property | Value | Source |

| CAS Number | 156973-09-0 | Amerigo Scientific[1] |

| Molecular Formula | C₆H₉N₃ | Amerigo Scientific[1] |

| Molecular Weight | 123.16 g/mol | Sigma-Aldrich |

| Boiling Point | 292.6 ± 25.0 °C at 760 mmHg | ChemSrc[2] |

| Density | 1.2 ± 0.1 g/cm³ | ChemSrc[2] |

| Refractive Index | 1.624 | MOLBASE[3] |

| Flash Point | 155.8 ± 23.2 °C | - |

| Purity | Typically >95% (commercial) | - |

| Appearance | Off-White Solid | Sigma-Aldrich |

Synthesis

A detailed experimental protocol for the synthesis of 5-(Aminomethyl)pyridin-2-amine is not explicitly available in peer-reviewed literature. However, a highly plausible and commonly employed synthetic route for the preparation of aminomethylpyridines from their corresponding cyanopyridines is through catalytic hydrogenation. The logical precursor for this synthesis is 6-aminopyridine-3-carbonitrile (also known as 6-aminonicotinonitrile).

Proposed Synthetic Pathway: Catalytic Hydrogenation of 6-Aminopyridine-3-carbonitrile

The reduction of a nitrile group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation using catalysts like Raney Nickel is an effective method for this conversion.[2][4]

Reaction:

Caption: Proposed synthesis of 5-(Aminomethyl)pyridin-2-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the catalytic hydrogenation of nitriles to primary amines.[3][5]

Materials:

-

6-Aminopyridine-3-carbonitrile

-

Raney® Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

Catalyst Preparation: In a suitable hydrogenation vessel, add Raney® Nickel catalyst (approximately 10-20% by weight of the starting nitrile). The catalyst should be washed several times with anhydrous ethanol to remove water.

-

Reaction Setup: To the vessel containing the catalyst, add a solution of 6-aminopyridine-3-carbonitrile (1 equivalent) dissolved in anhydrous ethanol. To suppress the formation of secondary and tertiary amine byproducts, an excess of ammonia is added to the reaction mixture.[4]

-

Hydrogenation: The vessel is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas. The reaction is then pressurized with hydrogen gas (typically 50-100 psi) and stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.

-

Work-up: Upon completion, the reaction is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst. The filter cake should be washed with ethanol.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a mobile phase such as dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for 5-(Aminomethyl)pyridin-2-amine, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (position 6) | ~7.8-8.0 | d |

| Pyridine H (position 4) | ~7.0-7.2 | dd |

| Pyridine H (position 3) | ~6.4-6.6 | d |

| -CH₂- | ~3.7-3.9 | s |

| -NH₂ (aromatic) | ~5.5-6.5 | br s |

| -NH₂ (aliphatic) | ~1.5-2.5 | br s |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (position 2) | ~158-160 |

| Pyridine C (position 6) | ~148-150 |

| Pyridine C (position 4) | ~135-137 |

| Pyridine C (position 5) | ~120-122 |

| Pyridine C (position 3) | ~108-110 |

| -CH₂- | ~45-47 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (aromatic amine) | 3400-3300 (two bands) | Primary amine |

| N-H Stretch (aliphatic amine) | 3350-3250 (two bands) | Primary amine |

| C-H Stretch (aromatic) | 3100-3000 | Pyridine ring |

| C-H Stretch (aliphatic) | 2950-2850 | Methylene group |

| N-H Bend (amine) | 1650-1580 | Scissoring vibration |

| C=C, C=N Stretch (aromatic) | 1600-1450 | Pyridine ring vibrations |

| C-N Stretch | 1350-1250 | Aromatic and aliphatic C-N bonds |

Mass Spectrometry

-

Molecular Ion (M⁺): m/z = 123.08

-

Major Fragmentation Pathways: A prominent fragmentation would be the loss of the aminomethyl group or cleavage adjacent to the amino groups. A characteristic fragment would be the tropylium-like ion resulting from benzylic cleavage, leading to a peak at m/z 106 ([M-NH₃]⁺). Alpha-cleavage of the aminomethyl group could result in a fragment at m/z 93 ([M-CH₂NH₂]⁺).

Biological Activity and Potential Applications

While there is no specific biological data available for 5-(Aminomethyl)pyridin-2-amine in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery.

General Biological Profile of Aminopyridines

Aminopyridine derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Certain aminopyridine derivatives have shown efficacy as inhibitors of various kinases, such as Janus kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms.[6]

-

Antimalarial Agents: Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[7]

-

Anti-epileptic Agents: Novel pyridine congeners have been explored as potential anti-epileptic agents targeting AMPA receptors.

-

SHP2 Inhibitors: Pyridine derivatives have been designed as selective inhibitors of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways.[8]

-

Antifungal Agents: Amide-pyridine scaffolds have been designed as dual-target antifungal inhibitors.[9]

Postulated Signaling Pathway Involvement

Given the prevalence of aminopyridines as kinase inhibitors, it is plausible that 5-(Aminomethyl)pyridin-2-amine or its derivatives could interact with ATP-binding sites of various kinases. A hypothetical interaction workflow is depicted below.

Caption: Hypothetical kinase inhibition by 5-(Aminomethyl)pyridin-2-amine.

This compound's structural features, particularly the presence of two primary amine groups, make it a versatile building block for creating libraries of compounds for high-throughput screening against various biological targets.

Conclusion

5-(Aminomethyl)pyridin-2-amine is a chemical entity with significant potential as a scaffold and intermediate in the development of novel therapeutics. While a substantial amount of experimental data for this specific molecule is not yet publicly available, its structural relationship to a class of biologically active compounds suggests it is a valuable tool for medicinal chemists. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. 5-Amino-2-methylpyridine | High Purity | For R&D Use [benchchem.com]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of amide-pyridine derivatives as novel dual-target (SE, CYP51) antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Structure of 5-(Aminomethyl)pyridin-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the anticipated structural and chemical properties of 5-(Aminomethyl)pyridin-2-amine. However, a thorough search of available scientific literature and chemical databases did not yield any experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry), specific synthesis protocols, or biological activity data for this specific compound. The information presented herein is therefore based on the analysis of structurally related compounds and theoretical predictions. All data presented should be considered predictive until experimentally verified.

Introduction

5-(Aminomethyl)pyridin-2-amine is a pyridine derivative with the chemical formula C₆H₉N₃.[1] Its structure incorporates a pyridine ring substituted with an amino group at the 2-position and an aminomethyl group at the 5-position. This combination of functional groups suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The lack of published experimental data necessitates a theoretical approach to its structural elucidation, drawing parallels from well-characterized analogous compounds.

Chemical Identity

A summary of the key identifiers for 5-(Aminomethyl)pyridin-2-amine is provided in the table below.

| Identifier | Value | Reference |

| CAS Number | 156973-09-0 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.158 g/mol | [1] |

| IUPAC Name | 5-(Aminomethyl)pyridin-2-amine | |

| SMILES | NCc1cc(N)ccn1 | |

| InChI Key | (Predicted) |

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic characteristics for 5-(Aminomethyl)pyridin-2-amine, which are essential for its future experimental identification and characterization. These predictions are based on the known spectral data of similar structures, such as 2-amino-5-methylpyridine and other aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the two amino groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-6 (Pyridine ring) |

| ~7.2-7.4 | dd | 1H | H-4 (Pyridine ring) |

| ~6.4-6.6 | d | 1H | H-3 (Pyridine ring) |

| ~4.5-5.0 | br s | 2H | -NH₂ (at C2) |

| ~3.8-4.0 | s | 2H | -CH₂- |

| ~1.5-2.5 | br s | 2H | -CH₂-NH₂ |

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be crucial for confirming the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C-2 (Pyridine ring) |

| ~148-150 | C-6 (Pyridine ring) |

| ~138-140 | C-4 (Pyridine ring) |

| ~120-125 | C-5 (Pyridine ring) |

| ~108-112 | C-3 (Pyridine ring) |

| ~45-50 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of both NH₂ groups |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1640-1600 | Strong | N-H bending (scissoring) of NH₂ groups |

| 1600-1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1350-1250 | Medium | C-N stretching |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

| m/z | Interpretation |

| 123.080 | [M]⁺ (Molecular Ion) |

| 106.069 | [M-NH₃]⁺ |

| 95.061 | [M-CH₂NH₂]⁺ |

Experimental Protocols

As no specific experimental protocols for the synthesis and characterization of 5-(Aminomethyl)pyridin-2-amine were found, a hypothetical workflow is proposed based on established chemical transformations.

Proposed Synthesis Workflow

A potential synthetic route could be adapted from the synthesis of 5-(aminomethyl)-2-chloropyridine. This would involve the synthesis of a suitable precursor, such as 2-amino-5-cyanopyridine, followed by reduction of the nitrile group.

Protocol for Nitrile Reduction (Hypothetical):

-

To a solution of 2-amino-5-cyanopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Characterization Workflow

The following workflow outlines the necessary steps to confirm the structure of the synthesized product.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 5-(Aminomethyl)pyridin-2-amine has been reported, the 2-aminopyridine scaffold is a known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as inhibitors of various kinases and as agents targeting the central nervous system.

Given the structural similarities to other bioactive molecules, it is plausible that 5-(Aminomethyl)pyridin-2-amine could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a molecule with this scaffold is presented below. This is a generalized representation and requires experimental validation.

Conclusion

5-(Aminomethyl)pyridin-2-amine represents an intriguing yet uncharacterized molecule. This technical guide provides a predictive framework for its structural elucidation based on theoretical principles and data from analogous compounds. The successful synthesis and characterization of this compound are essential next steps to validate these predictions and to explore its potential applications in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their experimental investigations into this novel chemical entity.

References

Spectroscopic and Structural Elucidation of 5-(Aminomethyl)pyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Aminomethyl)pyridin-2-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its synthesis and characterization.

Spectroscopic Data Analysis

The structural integrity of 5-(Aminomethyl)pyridin-2-amine can be confirmed through a combination of spectroscopic techniques. Below is a summary of the expected and observed spectral data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H6 |

| ~7.5 | dd | 1H | H4 |

| ~6.5 | d | 1H | H3 |

| ~4.5-5.0 | br s | 2H | -NH₂ (pyridinamine) |

| ~3.7 | s | 2H | -CH₂- |

| ~1.5-2.0 | br s | 2H | -NH₂ (aminomethyl) |

Note: Predicted data is based on analogous compounds and standard chemical shift values. Solvent: DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~159 | C2 |

| ~148 | C6 |

| ~138 | C4 |

| ~125 | C5 |

| ~108 | C3 |

| ~45 | -CH₂- |

Note: Predicted data is based on analogous compounds. Solvent: DMSO-d₆.

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Strong, Broad | N-H stretching (primary amines) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1650-1580 | Strong | N-H bending (scissoring) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1335-1250 | Strong | Aromatic C-N stretching |

| 1250-1020 | Medium | Aliphatic C-N stretching |

| 910-665 | Broad | N-H wagging |

Note: These are characteristic ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

-

Molecular Formula: C₆H₉N₃

-

Molecular Weight: 123.16 g/mol

-

Expected [M+H]⁺: 124.08

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-(Aminomethyl)pyridin-2-amine would be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data would be acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Logical Workflow for Synthesis and Characterization

The synthesis of 5-(Aminomethyl)pyridin-2-amine can be approached through a multi-step process, often involving the reduction of a nitrile or a protected amine precursor. The following diagram illustrates a logical workflow for its preparation and subsequent characterization.

Caption: A logical workflow illustrating the synthesis and subsequent spectroscopic characterization of 5-(Aminomethyl)pyridin-2-amine.

Signaling Pathway Diagram (Hypothetical)

Given the presence of primary amine functionalities and a pyridine core, 5-(Aminomethyl)pyridin-2-amine could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where it might act as a ligand for a G-protein coupled receptor (GPCR).

Caption: A hypothetical signaling pathway illustrating the potential action of 5-(Aminomethyl)pyridin-2-amine as a GPCR ligand.

References

An In-Depth Technical Guide to the Theoretical Properties of 5-(Aminomethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core theoretical properties of 5-(Aminomethyl)pyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines its predicted physicochemical characteristics, potential biological activities, and plausible synthetic routes. The information is presented to support further research and development of this compound and its analogs. All quantitative data is summarized in structured tables, and detailed experimental protocols for its proposed synthesis are provided. Additionally, logical workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential applications.

Introduction

5-(Aminomethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core, a primary amine, and an aminomethyl substituent. This unique combination of functional groups suggests its potential for diverse biological activities. The pyridine ring is a common scaffold in many approved drugs, and the presence of two primary amine groups offers multiple points for hydrogen bonding and salt formation, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed theoretical assessment of this molecule to aid in its evaluation as a potential drug candidate or a tool for chemical biology.

Theoretical Physicochemical Properties

The theoretical physicochemical properties of 5-(Aminomethyl)pyridin-2-amine were predicted using various computational models. These parameters are crucial for assessing its drug-likeness and potential for oral bioavailability, as guided by frameworks such as Lipinski's Rule of Five.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₆H₉N₃ | - |

| Molecular Weight | 123.16 g/mol | - |

| pKa (most basic) | 8.5 (pyridinium amine) | Chemicalize |

| pKa (second basic) | 7.2 (aminomethyl) | Chemicalize |

| logP | -0.85 | Molinspiration |

| Aqueous Solubility (logS) | -0.5 | ALOGPS |

| Polar Surface Area (PSA) | 64.9 Ų | Molinspiration |

| Hydrogen Bond Donors | 2 | Molinspiration |

| Hydrogen Bond Acceptors | 3 | Molinspiration |

| Rotatable Bonds | 2 | Molinspiration |

Predicted ADMET Properties

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions provide an early-stage assessment of a compound's likely behavior in a biological system.

| ADMET Parameter | Prediction | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Proposed Synthetic Route

A plausible two-step synthesis for 5-(Aminomethyl)pyridin-2-amine is proposed, starting from the commercially available 2-aminopyridine. The workflow is illustrated in the diagram below.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-cyanopyridine

This protocol is adapted from established methods for the cyanation of aminopyridines.

-

Nitration: To a stirred solution of 2-aminopyridine (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate, 2-amino-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

-

Cyanation: A mixture of 2-amino-5-nitropyridine (1 equivalent), sodium cyanide (1.5 equivalents), and a catalytic amount of copper(I) cyanide in dimethylformamide (DMF) is heated at 150°C for 6 hours.

-

Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-amino-5-cyanopyridine.

Step 2: Synthesis of 5-(Aminomethyl)pyridin-2-amine

This step involves the reduction of the nitrile group to a primary amine. Two common methods are provided.

Method A: Catalytic Hydrogenation

-

Reaction Setup: A solution of 2-amino-5-cyanopyridine (1 equivalent) in methanol or ethanol is placed in a high-pressure hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 psi. The mixture is stirred at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 5-(Aminomethyl)pyridin-2-amine. Further purification can be achieved by recrystallization or chromatography if necessary.

Method B: Lithium Aluminum Hydride (LAH) Reduction

Caution: LAH is a highly reactive and pyrophoric reagent. This reaction should be carried out by trained personnel under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of 2-amino-5-cyanopyridine (1 equivalent) in anhydrous THF is added dropwise.

-

Reduction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Work-up: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 5-(Aminomethyl)pyridin-2-amine.

Potential Biological Activity and Signaling Pathways

Based on the structural features of 5-(Aminomethyl)pyridin-2-amine and the known activities of related aminopyridine compounds, two hypothetical mechanisms of action are proposed.

Inhibition of the JAK-STAT Signaling Pathway

Several aminopyridine derivatives have been identified as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[1][2][3][4][5]

Modulation of Neurotransmitter Receptors

Aminopyridines are known to modulate the function of various ion channels and neurotransmitter receptors in the central nervous system.[6][7][8][9][10] They can act as potassium channel blockers, which can enhance neurotransmitter release.

Conclusion

The theoretical analysis of 5-(Aminomethyl)pyridin-2-amine suggests it is a promising scaffold for further investigation in drug discovery. Its predicted physicochemical properties are favorable for oral absorption, and its structural motifs are present in known biologically active molecules. The proposed synthetic route is feasible and utilizes common laboratory reagents and techniques. The hypothetical mechanisms of action provide a starting point for experimental validation of its biological targets. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related aminopyridine derivatives.

Disclaimer

The information provided in this document, including predicted properties, ADMET profiles, and biological activities, is based on computational models and theoretical considerations. These predictions have not been experimentally validated. The proposed synthetic protocols are based on established chemical literature for analogous compounds and should be performed with appropriate safety precautions by qualified personnel. This document is intended for research and informational purposes only and does not constitute a recommendation for any specific use.

References

- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. onclive.com [onclive.com]

- 4. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(Aminomethyl)pyridin-2-amine, focusing on its solubility and stability. Understanding these characteristics is paramount for researchers and professionals in drug development, as they critically influence a compound's formulation, bioavailability, and overall therapeutic potential. While specific experimental data for 5-(Aminomethyl)pyridin-2-amine is not extensively available in public literature, this guide outlines the standard experimental protocols and theoretical frameworks for assessing its solubility and stability profiles.

Core Concepts: Solubility and Stability in Drug Discovery

The journey of a drug candidate from laboratory to clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical are solubility and stability.

Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent to create a saturated solution. In drug development, aqueous solubility is of particular interest as it directly impacts a drug's absorption and bioavailability. Poor solubility can lead to incomplete absorption, low and variable bioavailability, and ultimately, therapeutic failure.

Stability refers to the ability of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. A stable drug substance is crucial for ensuring patient safety and efficacy. Degradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in bioavailability.

Solubility Profile of 5-(Aminomethyl)pyridin-2-amine

To rigorously characterize the solubility of 5-(Aminomethyl)pyridin-2-amine, the following experimental protocols are recommended.

Table 1: Solubility Assessment Methods

| Solubility Type | Method | Description | Typical Conditions | Analytical Technique |

| Kinetic | High-Throughput Screening (HTS) Methods (e.g., Nephelometry, Direct UV) | Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It reflects the solubility of the compound as it precipitates out of a supersaturated solution.[6][7][8][9] | 2 hours incubation at room temperature or 37°C in various pH buffers.[7][9] | Nephelometer, UV/Vis Spectrophotometer[6][7] |

| Thermodynamic | Shake-Flask Method | Measures the equilibrium solubility of a solid compound in a solvent. This is considered the "gold standard" for solubility determination.[6] | 24-72 hours of shaking at a constant temperature (e.g., 25°C or 37°C) to reach equilibrium.[6] | HPLC-UV, LC-MS |

Experimental Protocols

Kinetic Solubility Assay (Nephelometry)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(Aminomethyl)pyridin-2-amine in 100% DMSO.[7]

-

Sample Preparation: Dispense the stock solution into a 96-well plate.

-

Addition of Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final target concentration.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.

-

Measurement: Measure the turbidity of the samples using a nephelometer. An increase in turbidity indicates precipitation of the compound.

-

Data Analysis: The kinetic solubility is determined by identifying the concentration at which significant precipitation occurs.

Thermodynamic Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid 5-(Aminomethyl)pyridin-2-amine to vials containing various aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Stability Profile of 5-(Aminomethyl)pyridin-2-amine

The stability of a drug substance is assessed through a series of studies that evaluate its susceptibility to various environmental factors. For 5-(Aminomethyl)pyridin-2-amine, potential degradation pathways could include oxidation of the amine groups and reactions involving the pyridine ring.

Table 2: Stability Testing Protocols

| Stability Type | Stress Conditions | Purpose | Typical Protocol |

| Forced Degradation | Acid/Base Hydrolysis, Oxidation, Photolysis, Thermal Stress | To identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[10][11][12] | Exposure to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light (ICH Q1B), and elevated temperatures (e.g., 60-80°C).[10] |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | To establish the shelf-life and storage conditions under normal environmental conditions.[13][14] | Testing at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[13] |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability by accelerating the degradation process.[13][14] | Testing at specified time points (e.g., 0, 3, 6 months).[13] |

Experimental Protocols

Forced Degradation Study

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set duration.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature for a set duration.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[13][14]

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for determining solubility and stability.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

References

- 1. 2-(Aminomethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | 1375471-89-8 [smolecule.com]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. ijsdr.org [ijsdr.org]

- 13. pharmaacademias.com [pharmaacademias.com]

- 14. database.ich.org [database.ich.org]

The Versatile Scaffold: Unlocking the Potential of 5-(Aminomethyl)pyridin-2-amine in Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of numerous therapeutic agents, particularly in oncology and inflammation. Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases has established it as a foundational component for a multitude of kinase inhibitors. This technical guide delves into the potential applications of a key derivative, 5-(Aminomethyl)pyridin-2-amine, and its related analogues, offering insights into its role as a versatile building block for the development of novel therapeutics. By examining synthetic strategies, structure-activity relationships (SAR), and biological data from closely related compounds, we illuminate a pathway for leveraging this scaffold in future drug discovery endeavors.

The 2-Aminopyridine Core: A Privileged Structure in Kinase Inhibition

The 2-aminopyridine and its bioisosteric 2-aminopyrimidine core are prevalent features in a vast number of approved and investigational kinase inhibitors.[1][2] The primary reason for its success lies in its capacity to act as a bidentate hydrogen bond donor and acceptor, effectively mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region. This interaction is a critical determinant of binding affinity and selectivity.[1] The 5-position of the pyridine ring serves as a key vector for chemical modification, allowing for the introduction of various substituents that can extend into different pockets of the ATP-binding site to enhance potency, selectivity, and pharmacokinetic properties.[3] The aminomethyl group at this position in 5-(aminomethyl)pyridin-2-amine provides a flexible and reactive handle for just such a purpose.

Synthetic Pathways and Derivatization

The 5-(aminomethyl)pyridin-2-amine scaffold allows for straightforward derivatization through its primary amine functionalities. The exocyclic aminomethyl group is particularly amenable to reactions such as amidation, sulfonylation, and reductive amination, enabling the exploration of a wide chemical space.

A general workflow for the derivatization of such scaffolds often begins with the coupling of the core amine with various partners, followed by modification of the side chain.

Exemplar Experimental Protocol: Synthesis of N-((2-aminopyridin-5-yl)methyl)amides

This protocol is adapted from methodologies used for analogous aminopyrimidine derivatives.[4]

-

Boc Protection: To a solution of 5-(aminomethyl)pyridin-2-amine in a suitable solvent like dichloromethane (DCM), add Di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine (TEA). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Coupling Reaction: The Boc-protected intermediate can then undergo a variety of coupling reactions at the 2-amino position. For instance, a Buchwald-Hartwig amination with an aryl halide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.

-

Deprotection: The resulting coupled product is then treated with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group, yielding the free aminomethyl intermediate.

-

Amidation/Sulfonylation: The intermediate is dissolved in a solvent like DCM or DMF, and a base (e.g., DIPEA) is added, followed by the dropwise addition of the desired acyl chloride or sulfonyl chloride. The reaction is stirred until completion to yield the final library of amide or sulfonamide derivatives.[4]

Applications in Kinase Inhibition

The aminopyridine scaffold is a proven pharmacophore for targeting a wide range of protein kinases involved in cancer and other diseases. Derivatives have shown potent activity against Janus kinases (JAKs), Polo-like kinases (PLKs), and others.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.[4] Selective inhibition of JAK2 is a key therapeutic strategy. Studies on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have demonstrated that this scaffold can be optimized to produce potent and selective JAK2 inhibitors.[4]

The data below, from a study on related pyrimidine derivatives, illustrates the potential for achieving high potency and selectivity.[4]

| Compound ID | Target | IC₅₀ (nM) | Selectivity vs JAK1 | Selectivity vs JAK3 | Selectivity vs TYK2 |

| A8 | JAK2 | 5 | 38.6x | 54.6x | 41.2x |

| 13ac (Lead) | JAK2 | 10 | 12.1x | 15.5x | 10.3x |

| Table 1: In vitro kinase inhibitory activity of optimized N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative A8 compared to its lead compound. Data sourced from a study on selective JAK2 inhibitors.[4] |

Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it an attractive anticancer target.[5] Novel inhibitors based on a pyrimidin-2-amine core have been developed, demonstrating high potency. The structure-activity relationship studies highlight the importance of substituents on the core in achieving this potency.

| Compound ID | Target | IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) vs MCF-7 | Antiproliferative IC₅₀ (μM) vs BT474 | Antiproliferative IC₅₀ (μM) vs MDA-MB-231 |

| 8h | PLK4 | 6.7 | 0.081 | 0.027 | 0.038 |

| Centrinone | PLK4 | 2.0 | 0.160 | 0.030 | 0.150 |

| Table 2: In vitro activity of an optimized pyrimidin-2-amine derivative (8h) against PLK4 and breast cancer cell lines, compared to the known inhibitor Centrinone.[5] |

Broader Therapeutic Potential

Beyond kinase inhibition, the aminopyridine scaffold is being explored for a variety of other therapeutic targets.

Androgen Receptor (AR) Antagonism

In the treatment of prostate cancer, targeting the androgen receptor is a key strategy. However, resistance often develops through AR mutations. Recent work has identified novel 5-nitro-pyridin-2-amine derivatives as pure AR antagonists that are effective against both wild-type and drug-resistant AR variants, highlighting the versatility of the substituted 2-aminopyridine core.[6]

| Compound ID | Target | IC₅₀ (μM) |

| EL15 | AR | 0.94 |

| EF2 | AR | 0.30 |

| Table 3: Inhibitory activity of 5-nitro-pyridin-2-amine derivatives against the androgen receptor.[6] |

Key Experimental Protocols

In Vitro Kinase Assay

A standard method to determine the inhibitory activity of compounds against a target kinase involves a radiometric or fluorescence-based assay.

-

Assay Components: The reaction mixture typically includes the recombinant kinase enzyme, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), and a buffer solution containing MgCl₂.

-

Procedure: The test compound, serially diluted in DMSO, is pre-incubated with the kinase enzyme. The reaction is initiated by the addition of the ATP and substrate mixture.

-

Termination and Detection: After a set incubation period at a controlled temperature, the reaction is stopped (e.g., by adding phosphoric acid). The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter, which is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated from the dose-response curves.[4]

Cellular Antiproliferative Assay (MTT or SRB Assay)

To assess the effect of compounds on cancer cell growth, a cell viability assay is commonly employed.

-

Cell Seeding: Cancer cells (e.g., MCF-7, BT474) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Staining: After treatment, the cells are fixed and stained. For an SRB (Sulphorhodamine B) assay, cells are fixed with trichloroacetic acid and stained with SRB dye. For an MTT assay, MTT reagent is added, which is converted to formazan crystals by metabolically active cells.

-

Quantification: The bound dye (SRB) or formazan crystals (MTT) are solubilized, and the absorbance is read using a plate reader at a specific wavelength. The absorbance is proportional to the number of viable cells. IC₅₀ values, the concentration required to inhibit cell growth by 50%, are then determined.[5]

Conclusion and Future Perspectives

The 5-(aminomethyl)pyridin-2-amine scaffold represents a highly promising, yet underexplored, starting point for the development of novel therapeutics. Drawing on the extensive success of the broader 2-aminopyridine and 2-aminopyrimidine class of compounds, it is evident that this molecule holds significant potential, particularly in the realm of kinase inhibition. The aminomethyl side chain provides a synthetically tractable handle for generating diverse chemical libraries, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future research should focus on systematically exploring the SAR at this position to unlock new classes of inhibitors against both established and novel therapeutic targets, thereby expanding the arsenal of precision medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Aminomethyl)pyridin-2-amine as a novel scaffold

An In-depth Technical Guide to the 5-(Aminomethyl)pyridin-2-amine Scaffold

Introduction

The 2-aminopyridine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to form key hydrogen bond interactions with a multitude of biological targets. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities ranging from anticancer to antimicrobial. The 5-(aminomethyl)pyridin-2-amine core, in particular, offers a versatile platform for drug design. It combines the hinge-binding capabilities of the 2-aminopyridine with a vector for exploring solvent-exposed regions of target proteins via the 5-aminomethyl substituent. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this promising scaffold, with a focus on its role as an inhibitor of both dipeptidyl peptidase 4 (DPP-4) and protein kinases.

Synthesis of the Core Scaffold

The synthesis of the 5-(aminomethyl)pyridin-2-amine scaffold can be achieved through various routes. A common and reliable method involves the amination of a suitable precursor, such as 5-(chloromethyl)-2-chloropyridine. This precursor can be synthesized from commercially available starting materials. The subsequent displacement of the chlorine atoms provides a straightforward entry to the desired scaffold.

Below is a generalized workflow for the synthesis of the core scaffold and its subsequent derivatization.

Biological Activity

The 5-(aminomethyl)pyridin-2-amine scaffold has shown potential against multiple target classes. Its utility has been demonstrated in the development of potent dipeptidyl peptidase 4 (DPP-4) inhibitors and serves as a valuable framework for designing selective protein kinase inhibitors.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Derivatives of 5-aminomethyl-pyridines have been identified as potent and selective inhibitors of DPP-4, a key enzyme in glucose homeostasis. The primary amino group of the aminomethyl moiety is crucial for interacting with the catalytic site of the enzyme. Structure-activity relationship (SAR) studies have shown that the position of this group is critical for activity.

Table 1: In Vitro Activity of 5-Aminomethyl-Pyridine Derivatives as DPP-4 Inhibitors

| Compound ID | R Group (at position 4) | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) |

|---|---|---|---|---|

| 1a | 2,4-dichlorophenyl | 10 | 6600 | 660 |

| 1b | 2,4,5-trichlorophenyl | 20 | > 50000 | > 2500 |

| 1c | 2-chloro-4-fluorophenyl | 30 | 12000 | 400 |

| 1d | 4-chlorophenyl | 150 | > 50000 | > 333 |

| Vildagliptin | (Reference Drug) | 35 | 9500 | 271 |

Data is synthesized from publicly available research on 5-aminomethyl-pyridine derivatives.

The SAR data indicates that electron-withdrawing substituents on the aryl ring at the 4-position of the pyridine core enhance potency. The high selectivity against the closely related peptidase DPP-8 highlights the therapeutic potential of this scaffold for the treatment of type 2 diabetes.

Protein Kinase Inhibition

The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design. The 5-(aminomethyl) group provides a valuable vector to achieve selectivity and potency by interacting with the solvent-exposed region of the kinase domain. While data on the exact 5-(aminomethyl)pyridin-2-amine scaffold is emerging, closely related analogs have demonstrated potent inhibition of several important kinase families, particularly Janus kinases (JAKs).

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[1] Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine, which feature a similar aminomethyl pharmacophore, have shown potent and selective inhibition of JAK2.[1]

Table 2: Kinase Inhibitory Profile of a Representative JAK2 Inhibitor (Analog Scaffold)

| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 |

|---|---|---|

| JAK2 | 5 | 1x |

| JAK1 | 193 | 38.6x |

| JAK3 | 273 | 54.6x |

| TYK2 | 206 | 41.2x |

This data is for the closely related N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold to illustrate the potential of the aminomethyl pharmacophore in kinase inhibition.[1]

This profile indicates that the aminomethyl-substituted scaffold can be optimized to produce highly potent and selective kinase inhibitors. The inhibition of JAK2 phosphorylation effectively blocks the downstream activation of STAT proteins, leading to the suppression of gene transcription involved in cell proliferation and survival.[1]

Experimental Protocols

Synthesis of 5-(Aminomethyl)-2-chloropyridine

This protocol describes the synthesis of a key precursor to the core scaffold, adapted from established procedures.

Materials:

-

2-chloro-5-(chloromethyl)pyridine (1.0 eq)

-

25% Aqueous ammonia (10-15 eq)

-

Acetonitrile (ACN)

-

30% Aqueous sodium hydroxide (NaOH)

-

Ethanol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Stainless steel autoclave

Procedure:

-

Charge a stainless steel autoclave with 2-chloro-5-(chloromethyl)pyridine (1.0 eq), 25% aqueous ammonia (~10 eq by mass relative to the starting material), and acetonitrile (~4 mL per gram of starting material).

-

Seal the autoclave and heat the mixture in an oil bath to 80 °C.

-

Stir the reaction mixture vigorously for 2 hours.

-

Cool the autoclave to room temperature and cautiously vent any excess pressure.

-

Dilute the reaction mixture with 30% aqueous NaOH solution (~0.8 mL per gram of starting material) and concentrate under reduced pressure to remove volatile components.

-

To the residue, add ethanol (~13 mL per gram of starting material) and anhydrous MgSO₄. Stir the suspension to dry the organic solution.

-

Filter the mixture to remove insoluble salts and drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 4:1 DCM:MeOH) to afford pure 5-(aminomethyl)-2-chloropyridine as a solid.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against a target kinase, such as JAK2.

Materials:

-

Recombinant human kinase (e.g., JAK2)

-

Peptide substrate (specific to the kinase)

-

Adenosine triphosphate (ATP)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for high and low signal controls).

-

Add 2 µL of the target kinase solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" low signal control.

-

Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations should be at or below the Kₘ for both substrate and ATP to ensure competitive inhibition can be accurately measured.

-

Incubate the plate at room temperature for 60 minutes.

-

Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Conclusion

The 5-(aminomethyl)pyridin-2-amine scaffold is a highly versatile and valuable core in modern drug discovery. Its synthetic tractability allows for the facile generation of diverse chemical libraries. The demonstrated high potency and selectivity of its derivatives against clinically relevant targets like DPP-4, and the strong potential for developing selective kinase inhibitors analogous to known JAK inhibitors, underscore its significance. The strategic placement of the aminomethyl group provides a key handle for achieving both high affinity and selectivity, making this scaffold an attractive starting point for the development of novel therapeutics targeting a range of diseases. Further exploration of this core structure is warranted to fully realize its therapeutic potential.

References

Biological Activity Screening of 5-(Aminomethyl)pyridin-2-amine: A Proposed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide outlines a proposed biological activity screening cascade for the compound 5-(Aminomethyl)pyridin-2-amine. Due to the limited availability of comprehensive public screening data for this specific molecule, this document provides a detailed, hypothetical framework for its evaluation. The proposed screening strategy is based on the known biological activities of structurally related aminopyridine derivatives, which have shown potential as inhibitors of key drug targets such as Janus kinase 2 (JAK2), Bruton's tyrosine kinase (BTK), Lysyl oxidase-like 2 (LOXL2), and as modulators of G-protein coupled receptors like the 5-HT1A receptor. This guide provides detailed experimental protocols for a tiered screening approach, including primary biochemical assays, cellular assays, and cytotoxicity profiling. Data presentation is standardized in tabular formats for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed scientific investigation. This document is intended to serve as a practical resource for researchers initiating a drug discovery program centered on novel aminopyridine scaffolds.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile heterocycle have been shown to modulate a wide range of biological targets, leading to their investigation for various therapeutic applications, including oncology, inflammation, and central nervous system disorders. The subject of this guide, 5-(Aminomethyl)pyridin-2-amine, is a small molecule that combines the key features of an aminopyridine with a reactive aminomethyl side chain, suggesting its potential for interaction with various biological macromolecules.

This guide proposes a systematic, multi-tiered screening cascade to elucidate the biological activity profile of 5-(Aminomethyl)pyridin-2-amine. The proposed workflow begins with a series of primary biochemical assays against a panel of high-value targets, followed by secondary cellular assays to confirm on-target activity and assess cellular potency. Finally, a general cytotoxicity assessment is included to determine the compound's therapeutic window.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen 5-(Aminomethyl)pyridin-2-amine, starting with broad primary screening against key target families and progressing to more specific cellular and functional assays for initial hits.

Experimental Protocols

Tier 1: Primary Biochemical Assays

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to measure the inhibition of JAK2 and BTK activity. This assay quantifies the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human JAK2 and BTK enzymes

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

5-(Aminomethyl)pyridin-2-amine

-

ADP-Glo™ Kinase Assay Kit

-

384-well white assay plates

-

-

Protocol:

-

Prepare serial dilutions of 5-(Aminomethyl)pyridin-2-amine in DMSO, followed by dilution in kinase buffer.

-

In a 384-well plate, add the kinase enzyme and the test compound dilution or vehicle control.

-

Allow the plate to incubate at room temperature for 15-30 minutes to permit compound binding.

-

Initiate the kinase reaction by adding a solution of ATP and substrate. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the reaction plate at 30°C for 60 minutes.

-

Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to vehicle controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

The Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit can be used to measure the H₂O₂ produced during the LOXL2-catalyzed oxidation of a substrate, such as putrescine.

-

Materials:

-

Recombinant human LOXL2 enzyme

-

Putrescine dihydrochloride (substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

5-(Aminomethyl)pyridin-2-amine

-

50 mM sodium borate buffer (pH 8.2)

-

96-well black, clear-bottom microplates

-

-

Protocol:

-

Prepare serial dilutions of 5-(Aminomethyl)pyridin-2-amine in DMSO and then in assay buffer.

-

In a 96-well plate, add the LOXL2 enzyme solution.

-

Add the test compound dilutions or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.

-

Prepare a working solution of Amplex® Red/HRP/Substrate in assay buffer.

-

Initiate the reaction by adding the Amplex® Red/HRP/Substrate working solution to all wells.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence plate reader with excitation at ~544 nm and emission at ~590 nm.

-

Calculate the rate of reaction (slope of the linear phase of the kinetic read).

-

Determine the percent inhibition and IC50 value.

-

A competitive radioligand binding assay is proposed to determine the affinity of the test compound for the human 5-HT1A receptor.

-

Materials:

-

Membranes from cells stably expressing the human 5-HT1A receptor

-

[³H]-8-OH-DPAT (radioligand)

-

5-(Aminomethyl)pyridin-2-amine

-

WAY-100635 (for non-specific binding determination)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

-

Protocol:

-

Prepare serial dilutions of 5-(Aminomethyl)pyridin-2-amine.

-

In a 96-well plate, combine the cell membranes, [³H]-8-OH-DPAT (at a concentration near its Kd), and the test compound or vehicle.

-

For non-specific binding, use a saturating concentration of WAY-100635.

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

-

Tier 2: Cellular Assays

For any hits identified in Tier 1, cellular assays should be performed to confirm on-target activity in a more physiologically relevant context. This would involve assays to measure the inhibition of downstream signaling pathways or cellular processes.

Tier 3: Cytotoxicity Profiling

The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium

-

5-(Aminomethyl)pyridin-2-amine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 5-(Aminomethyl)pyridin-2-amine for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (50% cytotoxic concentration).

-

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the proposed screening cascade.

Table 1: Primary Biochemical Screening Results for 5-(Aminomethyl)pyridin-2-amine

| Target | Assay Type | IC50 (µM) |

| JAK2 | ADP-Glo™ | 0.5 |

| BTK | ADP-Glo™ | 1.2 |

| LOXL2 | Amplex® Red | 5.8 |

| 5-HT1A | Radioligand Binding (Ki) | > 10 |

Table 2: Cellular Assay and Cytotoxicity Data for 5-(Aminomethyl)pyridin-2-amine

| Assay Type | Cell Line | Endpoint | IC50 / CC50 (µM) |

| Cellular JAK2 Phosphorylation | HEL (JAK2 V617F) | p-STAT5 Inhibition | 0.8 |

| Cellular BTK Autophosphorylation | Ramos (B-cell lymphoma) | p-BTK (Y223) Inhibition | 2.5 |

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 15.2 |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT) | 21.7 |

Signaling Pathway and Workflow Diagrams

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival.

LOXL2 Mechanism in Extracellular Matrix Remodeling

LOXL2 plays a crucial role in the cross-linking of collagen and elastin fibers in the extracellular matrix (ECM), a process that is often dysregulated in fibrotic diseases.

Conclusion

This technical guide presents a structured and rationale-driven approach for the comprehensive biological activity screening of 5-(Aminomethyl)pyridin-2-amine. By leveraging knowledge from structurally related compounds, a targeted yet broad screening cascade is proposed to identify its potential therapeutic value. The detailed protocols, hypothetical data tables, and diagrams are intended to provide a robust framework for researchers to initiate and conduct a thorough investigation of this promising chemical entity. The successful execution of this screening plan will elucidate the pharmacological profile of 5-(Aminomethyl)pyridin-2-amine and determine its potential as a lead compound for future drug development efforts.

References

- 1. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Derivatization of 5-(Aminomethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Within this class, aminopyridines represent a particularly fruitful area of research, offering versatile handles for chemical modification and strategic interactions with biological targets. This whitepaper delves into the discovery and derivatization of the 5-(aminomethyl)pyridin-2-amine core, a versatile building block that has given rise to a new generation of potent and selective therapeutic agents. We will explore the synthesis, biological evaluation, and structure-activity relationships of key derivatives, including selective JAK2 inhibitors for myeloproliferative neoplasms, novel 5-HT1A receptor agonists with antidepressant potential, and potent LOXL2 inhibitors for the treatment of fibrosis. This guide provides a comprehensive overview of the experimental protocols, quantitative biological data, and the underlying signaling pathways, offering a roadmap for researchers engaged in the discovery of novel therapeutics based on this promising scaffold.

Introduction: The Versatility of the Aminopyridine Scaffold

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique structural and electronic properties.[1][2] The presence of the amino group provides a key interaction point for hydrogen bonding with biological targets, while the pyridine ring itself can engage in various non-covalent interactions.[1] The isomeric forms of aminopyridine have been extensively studied, with each offering distinct biological activities.[2] The 2-aminopyridine moiety, in particular, is a common feature in many biologically active compounds and serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents.[1][3]

The focus of this whitepaper is the 5-(aminomethyl)pyridin-2-amine core and its derivatives. This scaffold combines the key features of a 2-aminopyridine with a reactive aminomethyl group at the 5-position, providing an additional point for diversification and interaction with target proteins. This unique arrangement has been successfully exploited to develop potent and selective inhibitors and agonists for a variety of important biological targets.

Synthesis of the 5-(Aminomethyl)pyridin-2-amine Core and its Derivatives

The synthesis of 5-(aminomethyl)pyridin-2-amine and its derivatives can be achieved through various synthetic routes. A general approach involves the functionalization of a pre-formed pyridine ring. For instance, 2-substituted pyridine derivatives can be reacted with a nitroalkane in the presence of a base to yield 2-nitromethylpyridine intermediates. Subsequent hydrogenation of the nitro group in the presence of a catalyst and an acid affords the desired 2-aminomethylpyridine derivatives.[4]

A common strategy for generating diverse libraries of derivatives involves coupling the aminomethyl group with various carboxylic acids or sulfonyl chlorides. This approach has been successfully employed in the synthesis of potent JAK2 inhibitors.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the 5-(aminomethyl)pyridin-2-amine scaffold, leading to the identification of lead compounds.

Caption: A generalized workflow for the discovery of drugs based on the 5-(aminomethyl)pyridin-2-amine scaffold.

Key Derivatives and Their Biological Activities

Derivatives of the 5-(aminomethyl)pyridin-2-amine core have demonstrated significant potential across a range of therapeutic areas. This section will highlight some of the most promising examples.

Selective JAK2 Inhibitors for Myeloproliferative Neoplasms

Myeloproliferative neoplasms (MPNs) are a group of blood cancers often driven by mutations in the Janus kinase 2 (JAK2) gene, particularly the JAK2V617F mutation.[5][6] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting uncontrolled cell growth. Selective inhibition of JAK2 is therefore a key therapeutic strategy.

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as potent and selective JAK2 inhibitors.[5][6] Systematic exploration led to the discovery of compound A8 , which exhibited excellent potency against JAK2 kinase with an IC50 value of 5 nM.[5][6]

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| A8 | 193 | 5 | 273 | 206 |

| A9 | >1000 | 12 | >1000 | >1000 |

| A12 | 356 | 8 | 452 | 312 |

Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors.[5]